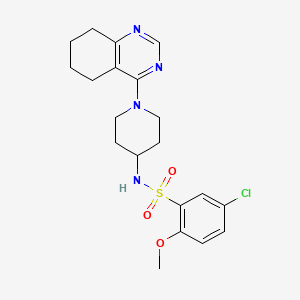

5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Beschreibung

This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy-substituted aromatic ring linked to a piperidin-4-yl group, which is further connected to a 5,6,7,8-tetrahydroquinazolin-4-yl moiety.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S/c1-28-18-7-6-14(21)12-19(18)29(26,27)24-15-8-10-25(11-9-15)20-16-4-2-3-5-17(16)22-13-23-20/h6-7,12-13,15,24H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWHNHMIDJXOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer. They are known to inhibit human carbonic anhydrase B, an enzyme involved in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its targets (such as carbonic anhydrase b) by binding to the active site of the enzyme, thereby inhibiting its activity.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact the carbon dioxide transport and pH regulation pathways in the body.

Result of Action

As a potential carbonic anhydrase inhibitor, it could lead to a decrease in the enzyme’s activity, affecting the balance of carbon dioxide and bicarbonate in the body, and potentially leading to an altered pH balance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound is compared to analogs with modifications in three regions:

Sulfonamide substituents : Chloro, methoxy, or fluoro groups at specific positions on the benzene ring.

Piperidine modifications : Substituents on the piperidin-4-yl group (e.g., methylene linkages, heterocyclic attachments).

Heterocyclic moieties : Replacement of tetrahydroquinazolin with dihydrobenzofuran, naphthalene, or other scaffolds.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Dihydrobenzofuran derivatives (e.g., Compound 9: 147–149°C) exhibit higher melting points than naphthalene analogs (Compound 11: 170–173°C), likely due to crystallinity differences .

- Solubility : Methoxy and chloro substituents (e.g., Compounds 9, 17) may reduce aqueous solubility compared to unsubstituted analogs, impacting bioavailability .

Critical Notes

Data Gaps : Direct pharmacological data for the target compound are absent; inferences are drawn from structurally related molecules.

Synthetic Scalability : Sustainable synthesis methods (e.g., solvent-free conditions in ) could be applied to the target compound for industrial-scale production.

Further experimental validation is required to confirm its pharmacological efficacy and physicochemical behavior.

Q & A

Basic: What synthetic strategies are recommended for constructing the 5,6,7,8-tetrahydroquinazolin-4-yl-piperidine moiety in this sulfonamide derivative?

Methodological Answer:

The synthesis involves multi-step heterocyclic formation and coupling reactions:

Tetrahydroquinazoline Core: Prepare via cyclocondensation of amidines with ketones/aldehydes under acidic conditions (e.g., HCl/EtOH, 80°C). Use tert-butyl nitrite for diazotization followed by thermal cyclization to stabilize the fused ring system .

Piperidine Coupling: Introduce the piperidine ring via Buchwald-Hartwig amination with Pd(dba)₂/Xantphos catalyst (1:3 molar ratio) in toluene at 110°C. Optimize anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates using column chromatography (≥95% purity) and characterize with ¹H NMR .

Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical methods:

High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Multinuclear NMR: Resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm, broad singlet). Use 2D HSQC/HMBC to assign quaternary carbons .

X-ray Crystallography: Grow crystals via vapor diffusion (acetonitrile/water 9:1) to resolve absolute configuration. Compare experimental data with DFT-optimized geometries to address NOESY discrepancies .

Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity?

Methodological Answer:

Address confounding factors systematically:

Compound Stability: Perform LC-MS to detect hydrolysis of methoxy/sulfonamide groups under assay conditions (37°C, 24h) .

Cellular Permeability: Use PAMPA to quantify permeability; correlate with calculated logP (target 1.5–3.5). Adjust lipophilicity via substituent modifications .

Target Engagement: Apply CETSA to confirm intracellular target binding. If discrepancies persist, conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Advanced: What computational strategies are effective in predicting the binding mode to kinase targets?

Methodological Answer:

Implement a multi-stage in silico protocol:

Conformer Generation: Use OMEGA software (OpenEye) with ≤10 kcal/mol energy window.

Molecular Docking: Perform induced-fit docking (Glide, Schrödinger) to account for receptor flexibility. Validate poses with MD simulations (AMBER, 100 ns trajectories) .

Mutagenesis Validation: Cross-validate predictions by mutating key residues (e.g., Asp1024 in VEGFR2) and measuring binding affinity shifts via SPR .

Basic: What are the critical considerations for maintaining compound stability during biological assays?

Methodological Answer:

Mitigate degradation pathways through:

Solvent Selection: Use DMSO stocks ≤10 mM, stored at -80°C with desiccant.

Buffer Compatibility: Avoid pH >8.0 to prevent sulfonamide hydrolysis; use HEPES (pH 7.4) with 0.01% BSA.

Light Protection: Shield from UV due to chloro-methoxy photodegradation. Monitor purity via UPLC pre-/post-assay .

Advanced: How to design a structure-activity relationship (SAR) study for the tetrahydroquinazoline moiety?

Methodological Answer:

Synthetic Modularity: Introduce substituents at C-5/C-6 via Suzuki-Miyaura coupling (bromo precursor + arylboronic acids, Pd(PPh₃)₄, K₂CO₃) .

Electronic Effects: Test para-substituted phenyl groups (-OCH₃, -NO₂) and correlate with Hammett σ values.

Selectivity Profiling: Use hierarchical clustering to prioritize analogs with >10-fold selectivity between target (e.g., JAK2) and anti-target (e.g., hERG) .

Basic: What are the recommended storage conditions to preserve chemical integrity?

Methodological Answer:

- Short-Term: Amber glass vials under argon at -20°C (<6 months).

- Long-Term: Lyophilize and store at -80°C with silica gel.

- Stability Monitoring: Confirm via ¹H NMR every 6 months (monitor methoxy singlet at δ 3.8 ppm) .

Advanced: How to address discrepancies between computational solubility predictions and experimental data?

Methodological Answer:

Experimental Measurement: Use shake-flask method (n-octanol/PBS, 24h equilibration).

Model Refinement: Adjust COSMO-RS (BIOVIA) sigma profiles for sulfonamide H-bond acceptors.

Machine Learning: Train Random Forest models on sulfonamide datasets to improve prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.